

# (5-Chloro-3-pyridinyl)methanol CAS number

## 22620-34-4

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

Cat. No.: B151792

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An In-Depth Technical Guide to (5-Chloro-3-pyridinyl)methanol (CAS 22620-34-4)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Chloro-3-pyridinyl)methanol, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, properties, applications, and handling, grounding theoretical knowledge in practical, field-proven insights.

## Introduction and Strategic Importance

(5-Chloro-3-pyridinyl)methanol, identified by CAS Number 22620-34-4, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloropyridine core and a primary alcohol—makes it a versatile intermediate for introducing the 3-pyridylmethanol moiety into more complex molecular architectures. The pyridine ring is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall chemical stability.<sup>[1]</sup> The chlorine atom serves as both a site for further functionalization (e.g., through cross-coupling reactions) and a tool for modulating the electronic properties and metabolic stability of a target molecule, a concept often referred to as the "magic chloro" effect in drug design.<sup>[2][3]</sup> Consequently, this compound is a valuable precursor in the development of novel therapeutic agents, particularly in areas like oncology, inflammation, and infectious diseases.<sup>[2]</sup> <sup>[4][5]</sup>

Figure 1: Structure of **(5-Chloro-3-pyridinyl)methanol**

## Physicochemical and Spectroscopic Profile

The precise characterization of **(5-Chloro-3-pyridinyl)methanol** is fundamental for its effective use. The table below summarizes its key physical and chemical properties, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	22620-34-4	[6]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClNO	[6]
Molecular Weight	143.57 g/mol	[6]
Appearance	Off-white to light yellow or brown solid/powder	[7][8]
Boiling Point	258.8°C at 760 mmHg	[9]
Density	1.324 g/cm <sup>3</sup>	[9]
InChI Key	ALUCWNPKIRQB EF- UHFFFAOYSA-N	[8]

## Synthesis and Reaction Mechanisms

The most common and efficient laboratory-scale synthesis of **(5-Chloro-3-pyridinyl)methanol** involves the reduction of its corresponding carboxylic acid, 5-chloronicotinic acid (CAS 22620-27-5).[5][10] This precursor is readily available and serves as a stable starting point.

## Core Causality in Synthetic Design:

The choice of reducing agent is critical and depends on the desired scale, selectivity, and safety profile.

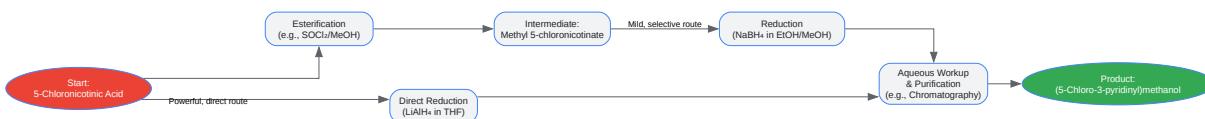
- Sodium Borohydride (NaBH<sub>4</sub>): A mild and selective reducing agent, ideal for reducing aldehydes and ketones. While it can reduce esters, the reaction is often slow. Its direct use on carboxylic acids is generally ineffective without an activating agent. A common strategy involves the initial conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester)

followed by reduction. This two-step process offers high yields and is common in laboratory settings.[11]

- Lithium Aluminium Hydride (LiAlH<sub>4</sub>): A powerful, non-selective reducing agent capable of directly reducing carboxylic acids to primary alcohols in high yield. However, its high reactivity with protic solvents (like water and alcohols) necessitates anhydrous conditions and careful handling, making it more suitable for experienced chemists in a controlled environment.
- Borane Complexes (e.g., BH<sub>3</sub>·THF): These reagents offer an excellent alternative, providing high selectivity for carboxylic acids over other functional groups like esters and nitro groups. The reaction proceeds under relatively mild, anhydrous conditions.

## Workflow: Reduction of 5-Chloronicotinic Acid

The following diagram illustrates a typical synthetic workflow, highlighting the key decision points and transformations.



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Figure 2: Common Synthetic Pathways to **(5-Chloro-3-pyridinyl)methanol**

## Protocol: Two-Step Synthesis via Ester Intermediate

This protocol is favored for its safety and high yield.

- Esterification:
  - Suspend 5-chloronicotinic acid (1 equivalent) in methanol (10-20 volumes).
  - Cool the suspension in an ice bath to 0°C.

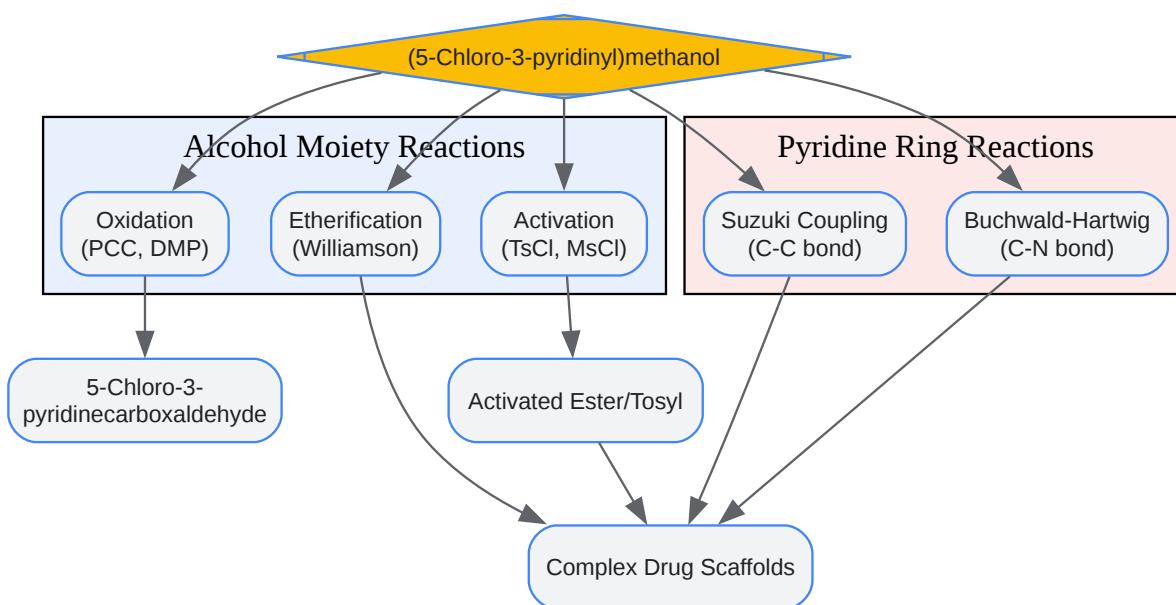
- Slowly add thionyl chloride ( $\text{SOCl}_2$ ) (1.2-1.5 equivalents) dropwise, maintaining the temperature below 10°C. The causality here is that  $\text{SOCl}_2$  reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification.
- After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Remove the solvent under reduced pressure. The resulting crude methyl 5-chloronicotinate can often be used directly in the next step.

- Reduction:
  - Dissolve the crude ester in a suitable alcohol solvent, such as ethanol.
  - Cool the solution to 0°C.
  - Add sodium borohydride ( $\text{NaBH}_4$ ) (2-3 equivalents) portion-wise. The use of excess borohydride ensures the reaction goes to completion.
  - Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
- Workup and Purification:
  - Quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl) to neutralize excess  $\text{NaBH}_4$ .
  - Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate in vacuo.
  - Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure **(5-Chloro-3-pyridinyl)methanol**.

## Role in Drug Discovery and Medicinal Chemistry

**(5-Chloro-3-pyridinyl)methanol** is not typically a final drug product but rather a crucial intermediate. Its value lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

- Alcohol Functionalization: The primary alcohol is readily converted into other functional groups. It can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or transformed into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution. This allows for the attachment of the pyridyl core to a larger scaffold via linkers.[12]
- Pyridine Ring Modification: The chlorine atom can be displaced or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of aryl, alkyl, or amine groups at the 5-position of the pyridine ring, providing a powerful tool for exploring structure-activity relationships (SAR).



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Figure 3: Application of **(5-Chloro-3-pyridinyl)methanol** as a Versatile Synthetic Intermediate

This versatility has led to its use in the synthesis of compounds investigated as anti-inflammatory agents, kinase inhibitors, and anti-tubercular agents.[1][4] The pyridine nitrogen acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites, while the

chloro-substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.

## Analytical Characterization Workflow

Confirming the identity and purity of **(5-Chloro-3-pyridinyl)methanol** is essential. A multi-technique approach provides a self-validating system.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton spectrum provides the most direct confirmation of the structure. Expected signals (in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) would include:
    - A singlet for the  $-\text{CH}_2-$  protons.
    - A singlet or broad singlet for the -OH proton (exchangeable with  $\text{D}_2\text{O}$ ).
    - Three distinct signals in the aromatic region for the pyridine ring protons, exhibiting characteristic coupling patterns.
  - $^{13}\text{C}$  NMR: The carbon spectrum should show six distinct signals: one for the methylene carbon ( $-\text{CH}_2\text{OH}$ ) and five for the aromatic carbons of the chloropyridine ring.
- Mass Spectrometry (MS):
  - Used to confirm the molecular weight. In techniques like Electrospray Ionization (ESI), the protonated molecule  $[\text{M}+\text{H}]^+$  would be observed at  $\text{m/z}$  144.57. The characteristic isotopic pattern of chlorine ( $^{35}\text{Cl}/^{37}\text{Cl}$  in an approximate 3:1 ratio) would result in a corresponding  $[\text{M}+2+\text{H}]^+$  peak at  $\text{m/z}$  146.57, providing definitive evidence of a single chlorine atom.
- Infrared (IR) Spectroscopy:
  - Useful for confirming functional groups. Key expected absorbances include:
    - A broad peak around  $3200\text{-}3400\text{ cm}^{-1}$  corresponding to the O-H stretch of the alcohol.
    - Peaks around  $2850\text{-}2950\text{ cm}^{-1}$  for the C-H stretches of the  $\text{CH}_2$  group.

- Characteristic C=N and C=C stretching vibrations in the 1400-1600 cm<sup>-1</sup> region for the pyridine ring.

## Safety, Handling, and Storage

As a chemical intermediate, **(5-Chloro-3-pyridinyl)methanol** requires careful handling in a laboratory setting. The following guidelines are based on typical Safety Data Sheet (SDS) information for this class of compounds.[\[8\]](#)[\[13\]](#)

- Hazard Identification:
  - Harmful if swallowed or inhaled.[\[8\]](#)[\[13\]](#)
  - Causes skin irritation and serious eye irritation.[\[8\]](#)[\[13\]](#)
  - May cause respiratory irritation.[\[13\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[\[13\]](#)
  - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[\[13\]](#)
  - Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[13\]](#)
- Handling and Storage:
  - Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle in accordance with good industrial hygiene and safety practices.[\[13\]](#)[\[14\]](#)
  - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[14\]](#)[\[15\]](#)  
Store locked up and away from incompatible materials such as strong oxidizing agents.[\[15\]](#)[\[16\]](#)
- Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][15] Do not allow the chemical to enter drains. [15]

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- To cite this document: BenchChem. [(5-Chloro-3-pyridinyl)methanol CAS number 22620-34-4]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151792#5-chloro-3-pyridinyl-methanol-cas-number-22620-34-4>

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